molecular formula C20H21N3O5S B11455748 Methyl 2-(ethylsulfanyl)-5-[4-(methoxycarbonyl)phenyl]-7-methyl-4-oxo-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate

Methyl 2-(ethylsulfanyl)-5-[4-(methoxycarbonyl)phenyl]-7-methyl-4-oxo-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate

Cat. No.: B11455748
M. Wt: 415.5 g/mol
InChI Key: SDWAMTCFRLOENF-UHFFFAOYSA-N
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Description

Methyl 2-(ethylsulfanyl)-5-[4-(methoxycarbonyl)phenyl]-7-methyl-4-oxo-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate is a complex organic compound with a unique structure that includes a pyrido[2,3-d]pyrimidine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(ethylsulfanyl)-5-[4-(methoxycarbonyl)phenyl]-7-methyl-4-oxo-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate typically involves multi-step organic reactions. The starting materials often include substituted pyrimidines and pyridines, which undergo a series of reactions such as alkylation, sulfonation, and esterification. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and efficiency. Industrial methods also focus on minimizing waste and optimizing the use of raw materials.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(ethylsulfanyl)-5-[4-(methoxycarbonyl)phenyl]-7-methyl-4-oxo-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.

    Substitution: This reaction can replace one functional group with another, providing a pathway for further modification.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are carefully controlled to achieve the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups such as halides or amines.

Scientific Research Applications

Methyl 2-(ethylsulfanyl)-5-[4-(methoxycarbonyl)phenyl]-7-methyl-4-oxo-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is explored as a potential drug candidate due to its unique structure and potential therapeutic effects.

    Industry: It is used in the development of advanced materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of Methyl 2-(ethylsulfanyl)-5-[4-(methoxycarbonyl)phenyl]-7-methyl-4-oxo-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    Methyl 2-(ethylsulfanyl)-5-[4-(methoxycarbonyl)phenyl]-4-oxo-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate: A closely related compound with a similar structure but lacking the 7-methyl group.

    Methyl 2-(ethylsulfanyl)-5-[4-(methoxycarbonyl)phenyl]-7-methyl-4-oxo-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate: Another similar compound with a slight variation in the position of the carboxylate group.

Uniqueness

The uniqueness of Methyl 2-(ethylsulfanyl)-5-[4-(methoxycarbonyl)phenyl]-7-methyl-4-oxo-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate lies in its specific structural features, such as the presence of the 7-methyl group and the ethylsulfanyl substituent. These features contribute to its distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C20H21N3O5S

Molecular Weight

415.5 g/mol

IUPAC Name

methyl 2-ethylsulfanyl-5-(4-methoxycarbonylphenyl)-7-methyl-4-oxo-5,8-dihydro-3H-pyrido[2,3-d]pyrimidine-6-carboxylate

InChI

InChI=1S/C20H21N3O5S/c1-5-29-20-22-16-15(17(24)23-20)14(13(10(2)21-16)19(26)28-4)11-6-8-12(9-7-11)18(25)27-3/h6-9,14H,5H2,1-4H3,(H2,21,22,23,24)

InChI Key

SDWAMTCFRLOENF-UHFFFAOYSA-N

Canonical SMILES

CCSC1=NC2=C(C(C(=C(N2)C)C(=O)OC)C3=CC=C(C=C3)C(=O)OC)C(=O)N1

Origin of Product

United States

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